molecular formula C6H7N3O3 B6158604 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid CAS No. 1782541-39-2

4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid

Cat. No.: B6158604
CAS No.: 1782541-39-2
M. Wt: 169.1
InChI Key:
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Description

4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of triazole and oxazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nucleophilic addition of triazole derivatives to oxazine precursors, followed by cyclization and carboxylation reactions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

1782541-39-2

Molecular Formula

C6H7N3O3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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